Cas no 1260771-95-6 (1-(4-Boc-piperazino)-4-iodopyrazole)

1-(4-Boc-piperazino)-4-iodopyrazole is a versatile intermediate in organic synthesis, particularly valuable for the construction of complex heterocyclic compounds. The presence of both a Boc-protected piperazine moiety and an iodopyrazole group makes it a useful building block for medicinal chemistry and drug discovery applications. The iodine substituent enables further functionalization via cross-coupling reactions, while the Boc group provides stability and selective deprotection options. This compound is well-suited for the development of targeted molecules, offering flexibility in structural modifications. Its high purity and well-defined reactivity profile ensure reliable performance in synthetic workflows, making it a practical choice for researchers in pharmaceutical and agrochemical development.
1-(4-Boc-piperazino)-4-iodopyrazole structure
1260771-95-6 structure
商品名:1-(4-Boc-piperazino)-4-iodopyrazole
CAS番号:1260771-95-6
MF:C12H19N4O2I
メガワット:378.20886
CID:1082051
PubChem ID:56923825

1-(4-Boc-piperazino)-4-iodopyrazole 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate
    • tert-butyl 4-(4-iodopyrazol-1-yl)piperazine-1-carboxylate
    • DTXSID70718781
    • tert-Butyl4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate
    • AKOS015837060
    • 1-(4-BOC-piperazino)-4-iodopyrazole
    • 1260771-95-6
    • 1-(4-Boc-piperazino)-4-iodopyrazole
    • インチ: InChI=1S/C12H19IN4O2/c1-12(2,3)19-11(18)15-4-6-16(7-5-15)17-9-10(13)8-14-17/h8-9H,4-7H2,1-3H3
    • InChIKey: BZOBTKMKJDNSGA-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCN(CC1)N2C=C(C=N2)I

計算された属性

  • せいみつぶんしりょう: 378.05527g/mol
  • どういたいしつりょう: 378.05527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 326
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

1-(4-Boc-piperazino)-4-iodopyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM169794-1g
tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate
1260771-95-6 95%
1g
$842 2023-02-18
TRC
B015293-500mg
1-(4-Boc-piperazino)-4-iodopyrazole
1260771-95-6
500mg
$ 760.00 2022-06-07
TRC
B015293-250mg
1-(4-Boc-piperazino)-4-iodopyrazole
1260771-95-6
250mg
$ 475.00 2022-06-07
Chemenu
CM169794-1g
tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate
1260771-95-6 95%
1g
$795 2021-08-05
TRC
B015293-100mg
1-(4-Boc-piperazino)-4-iodopyrazole
1260771-95-6
100mg
$ 235.00 2022-06-07

1-(4-Boc-piperazino)-4-iodopyrazole 関連文献

1-(4-Boc-piperazino)-4-iodopyrazoleに関する追加情報

Introduction to 1-(4-Boc-piperazino)-4-iodopyrazole (CAS No: 1260771-95-6)

1-(4-Boc-piperazino)-4-iodopyrazole, identified by its CAS number 1260771-95-6, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of both the Boc-piperazine moiety and the iodopyrazole core makes this molecule a versatile scaffold for drug discovery and development.

The Boc-piperazine group is a crucial pharmacophore in many pharmaceutical agents, known for its ability to enhance binding affinity and selectivity. It is often employed in the synthesis of peptidomimetics and kinase inhibitors. In contrast, the iodopyrazole moiety introduces a halogen atom that can serve as a handle for further chemical modifications, such as cross-coupling reactions, which are widely used in the construction of complex molecular architectures.

This compound has been extensively studied in recent years for its potential applications in the treatment of various diseases. One of the most promising areas of research is its use as an intermediate in the synthesis of small-molecule inhibitors targeting cancer-related kinases. These kinases play a critical role in cell signaling pathways that are often dysregulated in malignant cells, making them attractive therapeutic targets.

In a groundbreaking study published in 2022, researchers at the University of California San Francisco utilized 1-(4-Boc-piperazino)-4-iodopyrazole as a key building block to develop a novel series of ATP-competitive inhibitors against the tyrosine kinase ABL1. ABL1 is overexpressed in several types of leukemia and is a well-established target for chemotherapeutic intervention. The study demonstrated that compounds derived from this scaffold exhibited high potency and selectivity, with some analogs showing sub-nanomolar IC50 values in enzymatic assays.

The synthetic approach to 1-(4-Boc-piperazino)-4-iodopyrazole involves a multi-step process that begins with the functionalization of pyrazole derivatives. The introduction of the iodine atom at the 4-position of pyrazole is typically achieved through halogenation techniques, followed by nucleophilic substitution with the Boc-piperazine group. This synthetic route has been optimized to ensure high yield and purity, making it suitable for large-scale production.

The versatility of 1-(4-Boc-piperazino)-4-iodopyrazole extends beyond its applications in oncology. Recent research has also explored its potential as a tool compound in chemical biology studies aimed at understanding protein-protein interactions. The compound's ability to be modified at multiple sites allows researchers to attach various probes or tags, facilitating structural and functional analyses.

In addition to its role as an intermediate, 1-(4-Boc-piperazino)-4-iodopyrazole has been investigated for its pharmacokinetic properties. Studies have shown that derivatives of this compound exhibit favorable solubility and metabolic stability, which are essential characteristics for any drug candidate. These properties have prompted further investigation into its potential as a lead compound for new therapies.

The future prospects for 1-(4-Boc-piperazino)-4-iodopyrazole strong>) are promising, with ongoing research focusing on expanding its applications in drug discovery and development. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the identification of novel derivatives with enhanced biological activity and improved pharmacological profiles.

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